molecular formula C12H8BrN3O3S B4279326 N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4279326
M. Wt: 354.18 g/mol
InChI Key: MOAFBMAFMQAJRJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives

Properties

IUPAC Name

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-8-4-1-2-5-9(8)16-20(17,18)11-7-3-6-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAFBMAFMQAJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoxadiazole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Sulfonation: The brominated intermediate is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 4-position of the benzoxadiazole ring.

    Coupling Reaction: The final step involves coupling the sulfonated intermediate with an appropriate amine, such as 2-bromoaniline, under suitable reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted benzoxadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic properties.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-carboxamide
  • N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-thiol
  • N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-amine

Uniqueness

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
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N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

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